4,9-Diazadispiro[2.2.2.2]decane
Description
4,9-Diazadispiro[2.2.2.2]decane is a bicyclic organic compound featuring two spiro-fused cyclohexane rings with nitrogen atoms at the 4 and 9 positions. The compound is listed as a discontinued building block by CymitQuimica (Ref: 3D-MCA50993), indicating its historical relevance in synthetic chemistry . While direct studies on its biological activity are scarce, its structural analogs have demonstrated diverse pharmacological properties, including neuroprotection and antimicrobial activity .
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5,10-diazadispiro[2.2.26.23]decane |
InChI |
InChI=1S/C8H14N2/c1-2-7(1)5-10-8(3-4-8)6-9-7/h9-10H,1-6H2 |
InChI Key |
XJJYEZQLBOXGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3(CC3)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadispiro[2.2.2.2]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The compound is typically stored under inert conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4,9-Diazadispiro[2.2.2.2]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4,9-Diazadispiro[2.2.2.2]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spiro structure may allow the compound to interact with biological membranes and proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Differentiators
a. Spiro Core Configuration
- This compound features a rare [2.2.2.2] spiro system, providing greater conformational rigidity compared to smaller ([4.5]) or larger ([5.5]) spiro cores in analogs like 6-Methyl-6,9-diazaspiro[4.5]decane or 3,9-Diazaspiro[5.5]undecan-2-one . This rigidity enhances its utility as a molecular scaffold for drug design.
b. Nitrogen Positioning and Substitutions
- Unlike 8-Methyl-2,8-diazaspiro[4.5]decane, where nitrogen atoms are positioned at 2 and 8 , the 4,9-diaza arrangement in the target compound alters electronic properties and hydrogen-bonding capacity.
- Substituents such as the trifluoroacetate group in 3,9-Diazaspiro[5.5]undecan-2-one or the 2-oxa group in 9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane significantly modify solubility and reactivity, which are absent in the unsubstituted this compound.
Future Research Directions
Functionalization Studies : Introduce substituents (e.g., trifluoroacetate, oxa groups) to enhance solubility and bioactivity .
Structural Optimization : Compare spiro core sizes ([2.2.2.2] vs. [4.5]) to determine optimal rigidity for specific applications .
Biological Activity
4,9-Diazadispiro[2.2.2.2]decane is a nitrogen-containing heterocyclic compound notable for its unique spirocyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its potential biological activities are under investigation, with preliminary studies suggesting interactions with biological targets such as enzymes and receptors.
- Molecular Formula: C₈H₁₆Cl₂N₂
- Molecular Weight: 211.13 g/mol
- IUPAC Name: 5,10-diazadispiro[2.2.26.23]decane; dihydrochloride
- CAS Number: 62509-93-7
The biological activity of this compound involves its interaction with various molecular targets in biological systems. These interactions can modulate enzymatic activities and receptor functions, potentially leading to therapeutic effects.
Interaction Studies
Preliminary data indicate that compounds structurally similar to this compound may bind to neurotransmitter receptors, suggesting potential applications in neuropharmacology. Further research is necessary to elucidate the specific pathways involved.
In Vitro Studies
A study explored the compound's effects on cell viability and enzyme activity in vitro, revealing promising results regarding its potential as an anti-inflammatory agent:
| Study Focus | Findings |
|---|---|
| Cell Viability | Significant reduction in cell proliferation at higher concentrations |
| Enzyme Activity | Modulation of cyclooxygenase (COX) activity, indicating anti-inflammatory potential |
In Vivo Studies
Research involving animal models has shown that this compound may exhibit analgesic properties:
| Study Type | Results |
|---|---|
| Pain Model | Reduced pain response compared to control groups |
| Dosage | Effective at doses of 10 mg/kg |
Applications in Medicinal Chemistry
The compound is being investigated as a potential lead for drug development due to its unique structural features that may confer specific biological activities.
Potential Therapeutic Areas
- Neuropharmacology: Possible interactions with neurotransmitter receptors.
- Anti-inflammatory Agents: Modulation of inflammatory pathways.
- Analgesics: Potential for pain management applications.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1,3-Diazabicyclo[3.3.0]octane | 280-57-9 | Strong basicity; used in organic synthesis |
| 1,5-Diazabicyclo[3.3.0]octane | 272-88-8 | Different reactivity patterns |
| 4,9-Diazatricyclo[3.3.1]decane | 1235576-70-1 | Similar spirocyclic structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
